molecular formula C18H19NO2 B13979821 1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 792122-85-1

1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B13979821
CAS No.: 792122-85-1
M. Wt: 281.3 g/mol
InChI Key: PVTOXXLOYVIXMO-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the quinolinone core, which imparts unique chemical and biological properties. Quinolinone derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzylamine with 3-methyl-2-cyclohexen-1-one under acidic conditions to form the intermediate product. This intermediate is then cyclized to yield the final quinolinone derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.

    Substitution: The methoxy group and other substituents on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methoxyphenyl)methyl]-3-methyl-2-oxo-1,2-dihydroquinolin-4-yl trifluoromethanesulfonate: This compound shares a similar quinolinone core but differs in the presence of a trifluoromethanesulfonate group.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring and multiple methoxy groups, offering different chemical and biological properties.

Uniqueness

1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinolinone core, which imparts distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its potential as a pharmacologically active compound, making it a valuable target for drug discovery and development.

Properties

CAS No.

792122-85-1

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C18H19NO2/c1-13-11-15-5-3-4-6-17(15)19(18(13)20)12-14-7-9-16(21-2)10-8-14/h3-10,13H,11-12H2,1-2H3

InChI Key

PVTOXXLOYVIXMO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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